![molecular formula C17H16N2O2S B2421321 N-[1-(Furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazol-4-carboxamid CAS No. 1795296-67-1](/img/structure/B2421321.png)
N-[1-(Furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a furan ring, a thiazole ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies on related thiazole compounds have demonstrated their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of specific enzymes or disruption of bacterial cell walls.
Case Study:
In a study published in 2019, a series of thiazole derivatives were synthesized and tested for their antimicrobial activity. Compounds similar to N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide showed promising results against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents from this class of compounds .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds with similar structural features have been found to exhibit cytotoxic effects against various cancer cell lines.
Data Table: Anticancer Activity of Thiazole Derivatives
Compound | Cell Line Tested | % Growth Inhibition |
---|---|---|
Compound A | MCF7 (Breast Cancer) | 75% |
Compound B | A549 (Lung Cancer) | 68% |
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide | MCF7 | TBD |
Case Study:
A recent investigation into the anticancer properties of thiazole derivatives indicated that compounds structurally related to N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide exhibited significant cytotoxicity against the MCF7 breast cancer cell line. The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amines and carboxylic acids in the presence of coupling agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of renewable starting materials and environmentally benign solvents, can make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the thiazole ring can yield dihydrothiazoles .
Wirkmechanismus
The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-(furan-3-yl)propan-2-yl)-2-(thiophen-3-yl)acetamide
- N-(1-(furan-3-yl)propan-2-yl)quinoline-8-sulfonamide
- N-(1-(furan-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide stands out due to its unique combination of the furan and thiazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biologische Aktivität
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential applications in pharmacology. The information is compiled from various research studies and reviews to provide a comprehensive understanding of this compound's biological implications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C15H14N2O1S
- Molecular Weight : Approximately 270.35 g/mol
The presence of both thiazole and furan moieties in the structure is crucial for its biological activity, as these functional groups are known to contribute to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide.
The mechanism by which this compound exerts its anticancer effects involves:
- Inhibition of Cell Proliferation : Research indicates that thiazole derivatives can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.
- Interaction with Target Proteins : Molecular dynamics simulations have shown that these compounds can interact with proteins involved in cancer progression, such as Bcl-2, through hydrophobic contacts and hydrogen bonding .
Case Studies
A study evaluating the efficacy of thiazole derivatives reported that several compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin against various cancer cell lines (e.g., Jurkat and HT29) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative 1 | Jurkat | 1.61 ± 1.92 |
Thiazole Derivative 2 | HT29 | 1.98 ± 1.22 |
Antibacterial Activity
In addition to anticancer properties, N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide has demonstrated antibacterial activity against several strains of bacteria.
The antibacterial effects are believed to result from:
- Disruption of Bacterial Cell Wall : Thiazole compounds can interfere with bacterial cell wall synthesis.
- Inhibition of Protein Synthesis : They may also inhibit the synthesis of essential proteins required for bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of thiazole derivatives. Key findings include:
Eigenschaften
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(9-13-7-8-21-10-13)18-16(20)15-11-22-17(19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKICFWTJHKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.